3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
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Overview
Description
“3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1461708-80-4 . It has a molecular weight of 205.64 . The IUPAC name for this compound is 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is 1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 176-177°C .
Scientific Research Applications
I have conducted a search and found several potential applications for compounds containing the 1,2,4-oxadiazole moiety, which is part of the structure of “3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride”. Below are some unique applications organized into separate sections:
Antitrypanosomal Activity
Compounds with the 1,2,4-oxadiazole structure have been studied for their potential as antitrypanosomal agents. This includes research on their mode of action against Trypanosoma cruzi cysteine protease cruzain and evaluation of cytotoxicity and anti-trypanosomal activity .
Antimicrobial Activity
Some 1,2,4-oxadiazole derivatives have shown good antimicrobial activities against various microorganisms. This suggests that “3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” could also be explored for its antimicrobial properties .
Oral Bioavailability
The in silico analysis of 1,3,4-oxadiazoles has indicated positive oral bioavailability according to Lipinski’s rule of five. This implies that similar compounds like “3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” may also possess favorable pharmacokinetic properties .
Pharmacophore in Drug Design
The 1,2,4-oxadiazole heterocycle is considered a bioisostere of amide with better hydrolytic and metabolic stability. It is used as a pharmacophore to create novel drug molecules .
Medicinal Applications
Oxadiazoles have a wide range of medicinal applications including anticancer, vasodilator, anticonvulsant, antidiabetic activities among others. This broad spectrum suggests multiple avenues for research into the specific compound .
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions, with nitrogen being a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to exhibit anti-bacterial and anti-fungal activities . This suggests that they may interact with biochemical pathways related to bacterial and fungal growth and reproduction.
Result of Action
It’s known that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . They also exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCTWURYCXFMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2COCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride |
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